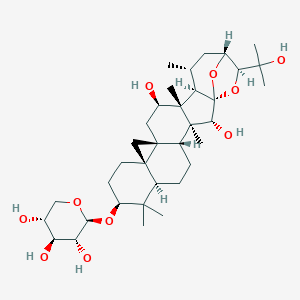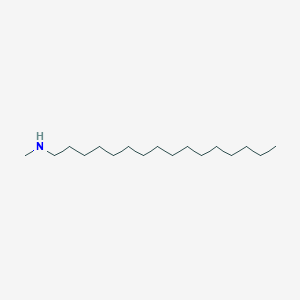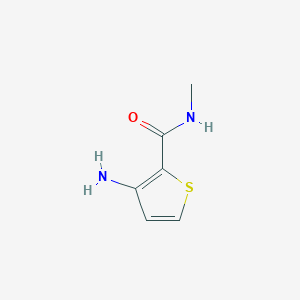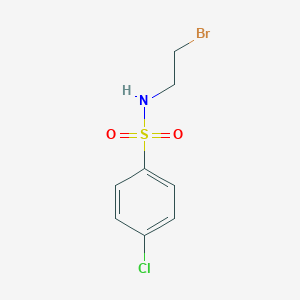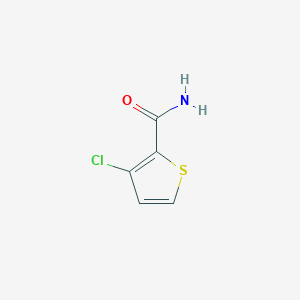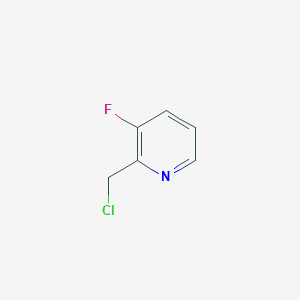
octadecyl-(2-(N-methylpiperidino)ethyl)phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate, also known as OMP, is a phospholipid derivative that has been extensively studied for its potential applications in scientific research. OMP is a cationic surfactant that possesses unique physicochemical properties, making it a valuable tool in a variety of biological and biomedical applications.
Aplicaciones Científicas De Investigación
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has been used in a variety of scientific research applications, including gene delivery, drug delivery, and membrane studies. octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has been shown to be an effective gene delivery agent due to its ability to form stable complexes with DNA and deliver it into cells. Additionally, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has been used as a drug delivery agent for cancer therapy, as it can selectively target cancer cells and improve the efficacy of chemotherapy drugs. octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has also been used in membrane studies to investigate the properties of lipid bilayers and their interactions with proteins.
Mecanismo De Acción
The mechanism of action of octadecyl-(2-(N-methylpiperidino)ethyl)phosphate is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. octadecyl-(2-(N-methylpiperidino)ethyl)phosphate is cationic in nature, which allows it to interact with negatively charged cell membranes and penetrate into cells. Once inside the cell, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate can interact with DNA and other cellular components, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In gene delivery, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate can increase the efficiency of transfection and gene expression. In drug delivery, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate can improve the targeting and efficacy of chemotherapy drugs. In membrane studies, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate can alter the properties of lipid bilayers and affect the interactions between proteins and membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target cells and penetrate cell membranes. However, octadecyl-(2-(N-methylpiperidino)ethyl)phosphate also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to achieve optimal results.
Direcciones Futuras
There are several future directions for research on octadecyl-(2-(N-methylpiperidino)ethyl)phosphate, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in other areas of biomedical research, such as tissue engineering and regenerative medicine, and the exploration of its interactions with specific cell types and tissues. Additionally, further studies are needed to fully understand the mechanism of action of octadecyl-(2-(N-methylpiperidino)ethyl)phosphate and its potential side effects and toxicity.
Métodos De Síntesis
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate can be synthesized through a multi-step process that involves the reaction of octadecylamine with phosphorus oxychloride, followed by the addition of N-methylpiperidine. The resulting product is then purified through column chromatography to yield the final product. This method has been widely used to produce octadecyl-(2-(N-methylpiperidino)ethyl)phosphate with high purity and yield.
Propiedades
Número CAS |
146764-26-3 |
|---|---|
Nombre del producto |
octadecyl-(2-(N-methylpiperidino)ethyl)phosphate |
Fórmula molecular |
C26H54NO4P |
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate |
InChI |
InChI=1S/C26H54NO4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30-32(28,29)31-26-24-27(2)22-19-18-20-23-27/h3-26H2,1-2H3 |
Clave InChI |
CUQJLYFFQBHUGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
Otros números CAS |
146764-26-3 |
Sinónimos |
D 20133 D-20133 octadecyl-(2-(N-methylpiperidino)ethyl)phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






